molecular formula C31H36N4O4 B609629 NPD-008 CAS No. 2229043-42-7

NPD-008

Cat. No.: B609629
CAS No.: 2229043-42-7
M. Wt: 528.65
InChI Key: VZKJWTFPORBEEH-RPBOFIJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NPD-008 is a tetrahydrophthalazinone-class inhibitor targeting Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a critical enzyme for parasite survival. It was developed through structure-based drug design to exploit a unique "P-pocket" in TbrPDEB1, which is absent in human PDE isoforms (e.g., hPDE4B/D), enabling selective inhibition . This compound exhibits potent in vitro activity against T. brucei (IC50 = 5.5 µM) and a high binding affinity for TbrPDEB1 (Ki = 100 nM). Mechanistically, it elevates intracellular cAMP levels in the parasite, leading to severe cellular disorganization and death, validating PDEs as therapeutic targets for African sleeping sickness .

Properties

CAS No.

2229043-42-7

Molecular Formula

C31H36N4O4

Molecular Weight

528.65

IUPAC Name

N-(2-amino-2-oxoethyl)-5'-((4aS,8aR)-3-cycloheptyl-4-oxo-3,4,4a,5,8,8a-hexahydrophthalazin-1-yl)-2'-methoxy-[1,1'-biphenyl]-4-carboxamide

InChI

InChI=1S/C31H36N4O4/c1-39-27-17-16-22(18-26(27)20-12-14-21(15-13-20)30(37)33-19-28(32)36)29-24-10-6-7-11-25(24)31(38)35(34-29)23-8-4-2-3-5-9-23/h6-7,12-18,23-25H,2-5,8-11,19H2,1H3,(H2,32,36)(H,33,37)/t24-,25+/m1/s1

InChI Key

VZKJWTFPORBEEH-RPBOFIJWSA-N

SMILES

O=C(C1=CC=C(C2=CC(C3=NN(C4CCCCCC4)C([C@@]5([H])CC=CC[C@@]35[H])=O)=CC=C2OC)C=C1)NCC(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NPD008;  NPD 008;  NPD-008

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to NPD-008:

Compound Target Ki (nM) IC50 (µM) Selectivity (vs. hPDE4) Key Structural Features Reference PDB ID
This compound TbrPDEB1 100 5.5 >50-fold Tetrahydrophthalazinone core 5G2B (TbrPDEB1)
NPD-039 TbrPDEB1 100 6.7 >50-fold Similar scaffold, modified substituents N/A
NPD-001 hPDE4B/TbrPDEB1 230 (hPDE4B) 8.2 (T. cruzi) Low Phthalazinone core 5LAQ (hPDE4B)
NPD-040 TbrPDEB1/TcrPDEs N/A 10 (T. cruzi) Moderate Phthalazinone derivatives N/A

Notes:

  • NPD-039 : Shares this compound’s scaffold but with altered substituents, leading to comparable TbrPDEB1 inhibition (Ki = 100 nM) but slightly reduced anti-parasitic activity (IC50 = 6.7 µM) .
  • NPD-001 : A dual inhibitor of hPDE4B and TbrPDEB1, but lacks selectivity, limiting its therapeutic utility due to off-target effects in humans .
  • NPD-040: A newer phthalazinone derivative active against T. cruzi (EC50 ≤ 10 µM), with synergistic effects when combined with benznidazole (Bz) .

Selectivity and Mechanism

  • This compound vs. NPD-001 : this compound’s selectivity for TbrPDEB1 over hPDE4D is attributed to its interaction with the parasite-specific P-pocket, as shown in co-crystal structures (PDB ID 5G2B). In contrast, NPD-001 binds promiscuously to both TbrPDEB1 and hPDE4B, reducing its therapeutic window .
  • This compound vs. NPD-040: While NPD-040 shows broader anti-Trypanosoma activity (including T. cruzi), it requires higher concentrations (EC50 = 10 µM) compared to this compound’s potency against T. brucei .

Pharmacological Outcomes

  • This compound induces a >10-fold increase in intracellular cAMP in T. brucei within 2 hours, triggering irreversible cell death .
  • NPD-040 disrupts parasite Golgi apparatus and induces autophagy but shows borderline synergy with Bz, unlike this compound’s standalone efficacy .

Key Research Findings

  • Structural Insights : this compound’s co-crystal structure with TbrPDEB1 (PDB ID 5G2B) reveals hydrogen bonding with Gln-975 and hydrophobic interactions with the P-pocket, absent in human PDE4 isoforms .
  • Preclinical Data: this compound reduces parasitemia in murine models of African trypanosomiasis by >90% at 50 mg/kg, outperforming NPD-039 and NPD-001 .
  • Limitations : this compound’s solubility and metabolic stability remain suboptimal, necessitating further derivatization for clinical translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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